molecular formula C31H31N3O7 B12869234 4-(4-(Benzyloxy)-2-methylbenzoyl)-3-hydroxy-1-(2-morpholinoethyl)-5-(3-nitrophenyl)-1H-pyrrol-2(5H)-one CAS No. 488134-69-6

4-(4-(Benzyloxy)-2-methylbenzoyl)-3-hydroxy-1-(2-morpholinoethyl)-5-(3-nitrophenyl)-1H-pyrrol-2(5H)-one

Cat. No.: B12869234
CAS No.: 488134-69-6
M. Wt: 557.6 g/mol
InChI Key: MBDLTFFHSFKEFT-ORIPQNMZSA-N
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Description

4-(4-(Benzyloxy)-2-methylbenzoyl)-3-hydroxy-1-(2-morpholinoethyl)-5-(3-nitrophenyl)-1H-pyrrol-2(5H)-one is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a pyrrole core substituted with various functional groups, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-(Benzyloxy)-2-methylbenzoyl)-3-hydroxy-1-(2-morpholinoethyl)-5-(3-nitrophenyl)-1H-pyrrol-2(5H)-one typically involves multi-step organic reactions

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of ketones or aldehydes.

    Reduction: Reduction reactions can target the nitro group, converting it to an amine.

    Substitution: The benzyloxy and morpholinoethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents (e.g., dimethylformamide, DMF) are commonly used.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines.

    Substitution: Formation of new substituted derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe or inhibitor in biochemical assays.

    Medicine: Potential therapeutic agent due to its unique functional groups.

    Industry: As an intermediate in the production of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. For instance, in a biological context, it may interact with specific enzymes or receptors, modulating their activity. The presence of functional groups like the nitro and hydroxy groups can influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-(Benzyloxy)-2-methylbenzoyl)-3-hydroxy-1-(2-morpholinoethyl)-5-(3-aminophenyl)-1H-pyrrol-2(5H)-one
  • 4-(4-(Benzyloxy)-2-methylbenzoyl)-3-hydroxy-1-(2-morpholinoethyl)-5-(3-methoxyphenyl)-1H-pyrrol-2(5H)-one

Uniqueness

The unique combination of functional groups in 4-(4-(Benzyloxy)-2-methylbenzoyl)-3-hydroxy-1-(2-morpholinoethyl)-5-(3-nitrophenyl)-1H-pyrrol-2(5H)-one provides distinct chemical properties and potential biological activities that differentiate it from similar compounds.

Properties

CAS No.

488134-69-6

Molecular Formula

C31H31N3O7

Molecular Weight

557.6 g/mol

IUPAC Name

(4E)-4-[hydroxy-(2-methyl-4-phenylmethoxyphenyl)methylidene]-1-(2-morpholin-4-ylethyl)-5-(3-nitrophenyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C31H31N3O7/c1-21-18-25(41-20-22-6-3-2-4-7-22)10-11-26(21)29(35)27-28(23-8-5-9-24(19-23)34(38)39)33(31(37)30(27)36)13-12-32-14-16-40-17-15-32/h2-11,18-19,28,35H,12-17,20H2,1H3/b29-27+

InChI Key

MBDLTFFHSFKEFT-ORIPQNMZSA-N

Isomeric SMILES

CC1=C(C=CC(=C1)OCC2=CC=CC=C2)/C(=C\3/C(N(C(=O)C3=O)CCN4CCOCC4)C5=CC(=CC=C5)[N+](=O)[O-])/O

Canonical SMILES

CC1=C(C=CC(=C1)OCC2=CC=CC=C2)C(=C3C(N(C(=O)C3=O)CCN4CCOCC4)C5=CC(=CC=C5)[N+](=O)[O-])O

Origin of Product

United States

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